N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar 2-aminopyrimidine derivatives have shown significant antitrypanosomal and antiplasmodial activities . These compounds are typically designed to interact with specific proteins or enzymes in the causative organisms of diseases like sleeping sickness and malaria .
Mode of Action
For instance, some 2-aminopyrimidines have been reported to exhibit their antiplasmodial activity by inhibiting the synthesis of nucleic acids in the Plasmodium parasite .
Biochemical Pathways
Given the reported antitrypanosomal and antiplasmodial activities of similar compounds, it can be inferred that the compound likely interferes with the metabolic pathways essential for the survival and replication of the trypanosoma and plasmodium parasites .
Result of Action
Based on the reported antitrypanosomal and antiplasmodial activities of similar compounds, it can be inferred that the compound likely leads to the death of the trypanosoma and plasmodium parasites, thereby alleviating the symptoms of the diseases they cause .
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26,17-7-6-15-4-1-2-5-16(15)14-17)23-11-13-24-12-10-22-19(24)18-20-8-3-9-21-18/h3,6-10,12,14,23H,1-2,4-5,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDKXMUNVCBMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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